

Spectroscopic data (NMR, IR, Mass Spec) of 5-Chloro-2-mercaptopbenzothiazole.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-mercaptopbenzothiazole

Cat. No.: B1225071

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Data of 5-Chloro-2-mercaptopbenzothiazole

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-mercaptopbenzothiazole** (CMBT), a compound used in various chemical syntheses and analytical applications, such as a matrix in mass spectrometry.^[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic information and the experimental protocols for obtaining such data.

Chemical Structure and Properties

- IUPAC Name: 5-chloro-3H-1,3-benzothiazole-2-thione^[2]
- Synonyms: 5-Chloro-2-benzothiazolethiol, CMBT^{[3][4]}
- CAS Number: 5331-91-9^[5]
- Molecular Formula: C₇H₄CINS₂^{[2][6]}
- Molecular Weight: 201.70 g/mol ^{[2][4][6]}
- Appearance: Pale cream to cream powder^[5]

Spectroscopic Data Summary

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **5-Chloro-2-mercaptobenzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data is crucial for elucidating the carbon-hydrogen framework of a molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or Acetone-d₆.^{[7][8]}

Table 1: ¹H NMR Spectroscopic Data

Proton Type	Expected Chemical Shift (δ , ppm)	Notes
Aromatic Protons (3H)	7.0 - 8.0	The protons on the benzene ring will appear as multiplets or doublets, influenced by their position relative to the chlorine and thiazole ring.

| Thiol/Thione Proton (1H) | Broad singlet, variable | The position of the N-H or S-H proton is dependent on solvent, concentration, and temperature. It exists in tautomeric equilibrium between the thione and thiol forms. |

Table 2: ¹³C NMR Spectroscopic Data

Carbon Type	Expected Chemical Shift (δ , ppm)	Notes
C=S (Thione)	180 - 200	The thiocarbonyl carbon is typically found significantly downfield.

| Aromatic Carbons (6C) | 110 - 155 | Six distinct signals are expected for the carbons of the benzothiazole ring system. The carbon bearing the chlorine atom and the carbons of the heterocyclic ring will have characteristic shifts. |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation. Solid samples are often prepared as KBr pellets or thin films.[2][9]

Table 3: Key IR Absorption Bands

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
N-H	Stretching	3100 - 3400 (broad)
Aromatic C-H	Stretching	3000 - 3100
C=S (Thione)	Stretching	1050 - 1250
C=N	Stretching	1600 - 1650
Aromatic C=C	Stretching	1450 - 1600

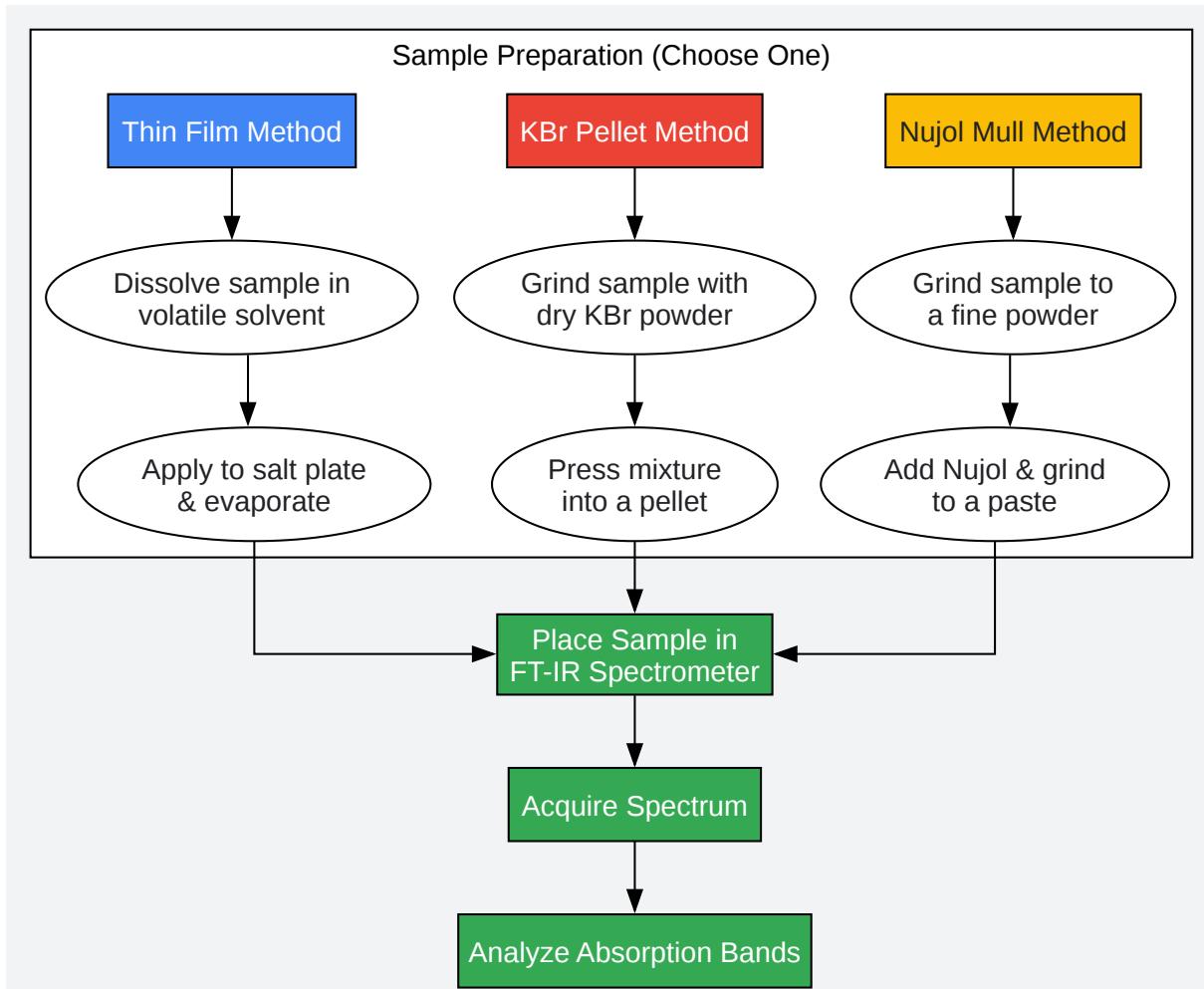
| C-Cl | Stretching | 600 - 800 |

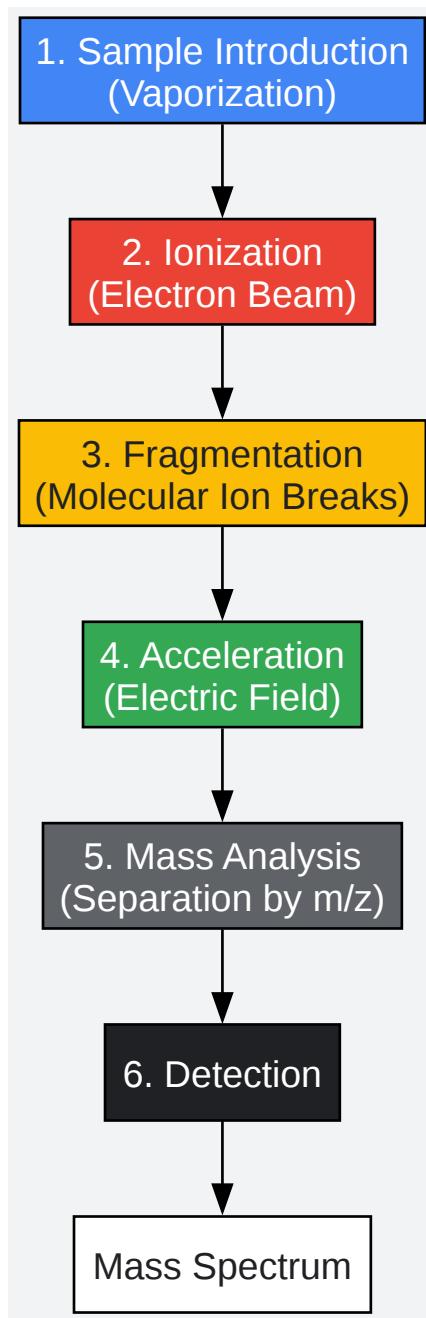
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and elemental composition.[10]

Table 4: Mass Spectrometry Data

Ion Type	Expected m/z	Notes
Molecular Ion [M]⁺	201	Corresponds to the molecule with the most abundant isotopes (³⁵Cl).
Isotopic Peak [M+2] ⁺	203	A characteristic peak for chlorine-containing compounds, approximately one-third the intensity of the [M] ⁺ peak, corresponding to the ³⁷ Cl isotope.


| Exact Mass | 200.947369 | High-resolution mass spectrometry can confirm the elemental formula C₇H₄CINS₂.[\[2\]](#)[\[8\]](#) |


Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy Protocol (for solid samples)

- Sample Preparation: Accurately weigh 5-10 mg of **5-Chloro-2-mercaptopbenzothiazole** and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[\[11\]](#) Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[\[12\]](#) Typical parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a wider spectral window and a longer relaxation delay (2-5 seconds) are used, often with proton decoupling to simplify the spectrum.
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-氯-2-巯基苯并噻唑 technical grade, ≥90% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. 5-Chloro-2-mercaptopbenzothiazole | C7H4CINS2 | CID 2723842 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 5-Chloro-2-mercaptopbenzothiazole - 5-Chloro-2-benzothiazolethiol, CMBT [sigmaaldrich.com]
- 5. 5-Chloro-2-mercaptopbenzothiazole, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. 5-Chloro-2-mercaptopbenzothiazole | 5331-91-9 | FC15213 [biosynth.com]
- 7. 5-Chloro-2-mercaptopbenzothiazole (5331-91-9) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. fiveable.me [fiveable.me]
- 11. d-nb.info [d-nb.info]
- 12. mjas.analis.com.my [mjas.analis.com.my]
- To cite this document: BenchChem. [Spectroscopic data (NMR, IR, Mass Spec) of 5-Chloro-2-mercaptopbenzothiazole.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225071#spectroscopic-data-nmr-ir-mass-spec-of-5-chloro-2-mercaptopbenzothiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com